molecular formula C12H17BrN2O2S B3029023 1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane CAS No. 486422-31-5

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

Cat. No. B3029023
CAS RN: 486422-31-5
M. Wt: 333.25
InChI Key: QCAXTVFTVHQJJQ-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (1-BPSD) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. 1-BPSD is a heterocyclic organic compound composed of a five-membered ring containing a nitrogen, sulfur, and bromine atom, as well as two methyl groups. 1-BPSD has been found to possess a variety of properties, including strong acidity, excellent solubility, and good stability in aqueous solution, making it an attractive molecule for use in a wide range of scientific research applications.

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Researchers synthesized novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The synthesized compounds were characterized through various techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy. Their purities were verified by reversed-phase HPLC .

Antioxidant Effect

The same derivatives were also evaluated for their antioxidant activity. Researchers used DPPH, ABTS, and ferric reducing power assays to assess their antioxidant potential. These compounds exhibited promising antioxidant effects, which could be relevant for various applications in oxidative stress-related conditions .

Toxicity Assessment

Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus. The results indicated that the compounds were not highly toxic, suggesting their potential safety for further development .

In Silico Studies

Computational analyses were performed to explore the potential antimicrobial effect and toxicity of these compounds. The findings revealed promising antimicrobial activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Other Applications

While the above fields are well-studied, there may be additional applications yet to be explored. Researchers could investigate the compound’s effects on other biological processes, such as enzyme inhibition, receptor binding, or cellular signaling pathways.

Future Directions

Given the limited information available for “1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane”, future research could focus on its synthesis, characterization, and potential applications. The study of related compounds suggests potential in antimicrobial and antibiofilm actions, antioxidant effect, and alternative toxicity testing . Further studies could also explore its mechanism of action and potential uses in medicinal chemistry.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-7-2-8-15(10-9-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXTVFTVHQJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716825
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

CAS RN

486422-31-5
Record name 1-(4-Bromobenzene-1-sulfonyl)-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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